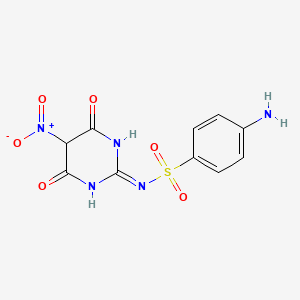
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide, also known as CPI, is a compound that has been widely studied in the field of neuroscience due to its potential therapeutic applications. CPI belongs to a class of compounds known as nicotinamide derivatives and has been shown to have a variety of effects on the central nervous system. In
科学研究应用
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide has been studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases. N-(1-cycloheptyl-3-piperidinyl)isonicotinamide has also been studied for its potential use as a tool in neuroscience research, as it can be used to selectively activate specific populations of neurons.
作用机制
The exact mechanism of action of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of processes in the central nervous system, including synaptic plasticity and cognitive function. By modulating the activity of this receptor, N-(1-cycloheptyl-3-piperidinyl)isonicotinamide may be able to improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that N-(1-cycloheptyl-3-piperidinyl)isonicotinamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death in animal models of Parkinson's disease. N-(1-cycloheptyl-3-piperidinyl)isonicotinamide has been shown to increase the release of acetylcholine in the brain, which is involved in learning and memory processes.
实验室实验的优点和局限性
One advantage of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide is that it is a selective modulator of the α7 nAChR, allowing for specific activation of this receptor. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide is that it has a relatively short half-life, which can make it difficult to study in vivo. Additionally, the precise dosing of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide can be challenging, as it can have different effects at different concentrations.
未来方向
There are several future directions for research on N-(1-cycloheptyl-3-piperidinyl)isonicotinamide. One area of interest is the development of more potent and selective modulators of the α7 nAChR, which could have even greater therapeutic potential. Another area of interest is the investigation of the effects of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide on other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide and its effects on the central nervous system.
Conclusion
In conclusion, N-(1-cycloheptyl-3-piperidinyl)isonicotinamide is a compound that has been widely studied for its potential therapeutic applications in neurological disorders. It acts as a positive allosteric modulator of the α7 nAChR and has been shown to improve cognitive function and protect against neurodegeneration. While there are limitations to studying N-(1-cycloheptyl-3-piperidinyl)isonicotinamide, such as its short half-life, there are also many future directions for research on this compound. Overall, N-(1-cycloheptyl-3-piperidinyl)isonicotinamide is a promising compound with potential applications in the field of neuroscience.
合成方法
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinic acid with cycloheptylamine, followed by the addition of piperidine and acetic anhydride. This process results in the formation of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide with a yield of approximately 60%. The purity of the compound can be further improved through recrystallization.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18(15-9-11-19-12-10-15)20-16-6-5-13-21(14-16)17-7-3-1-2-4-8-17/h9-12,16-17H,1-8,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCJSUQHZCCYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dihydroxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6135790.png)
![7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6135797.png)
![7-(2,3-dimethoxybenzyl)-2-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6135802.png)

![2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135813.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6135825.png)
![1-(4-methoxyphenyl)-4-[4-(pentyloxy)benzoyl]piperazine](/img/structure/B6135831.png)
![methyl 4-({[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B6135841.png)
![2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135846.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6135852.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)
![ethyl 1-[3-(1H-indol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6135875.png)
![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6135886.png)